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Compound of Interest

Compound Name: Undecylprodigiosin hydrochloride

Cat. No.: B15564955 Get Quote

Introduction

Undecylprodigiosin hydrochloride, a member of the prodigiosin family of natural red

pigments, has demonstrated potent anticancer properties.[1] This compound is a secondary

metabolite produced by various bacteria, including certain strains of Streptomyces and

Serratia.[2] Emerging research indicates that undecylprodigiosin hydrochloride exerts its

cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest,

making it a promising candidate for further investigation in oncology drug development.[3][4]

These application notes provide a comprehensive overview and detailed protocols for

analyzing the effects of undecylprodigiosin hydrochloride on the cell cycle of cancer cells

using flow cytometry.

Mechanism of Action

Undecylprodigiosin hydrochloride has been shown to inhibit the proliferation of various

cancer cell lines by inducing cell cycle arrest, primarily at the G2/M phase.[3] This arrest is a

critical precursor to the induction of apoptosis, or programmed cell death. The molecular

mechanism underlying this effect involves the activation of stress-activated protein kinases

(SAPKs), specifically p38 and JNK.[3][4] Notably, the ERK1/2 signaling pathway does not

appear to be significantly involved in undecylprodigiosin-induced apoptosis.[3]
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An important characteristic of undecylprodigiosin's anticancer activity is its ability to induce

apoptosis independently of the p53 tumor suppressor protein.[2] This is a significant

advantage, as many human cancers harbor mutations in the p53 gene, rendering them

resistant to conventional chemotherapeutic agents that rely on a functional p53 pathway.

Furthermore, undecylprodigiosin has been observed to down-regulate anti-apoptotic proteins

such as BCL-XL, Survivin, and XIAP, while concurrently up-regulating pro-apoptotic proteins.[2]

Recent studies also suggest that undecylprodigiosin may exert its effects by binding to

ribosomes, potentially disrupting protein synthesis and contributing to its pro-apoptotic activity.

[3][4]
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Caption: Signaling pathway of undecylprodigiosin-induced G2/M cell cycle arrest.

Data Presentation
The following table summarizes the quantitative data from a study analyzing the effect of

undecylprodigiosin hydrochloride on the cell cycle distribution of P388 murine leukemia

cells.
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Treatment
G0/G1 Phase
(%)

S Phase (%)
G2/M Phase
(%)

Sub-G0/G1
(Apoptosis)
(%)

Control

(Untreated)
Not specified Not specified Not specified <1

Undecylprodigios

in (0.05 µM for

24h)

Decreased Not specified 40.73 8.23

Data extracted from a study on P388 murine leukemia cells.[3]

Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by

undecylprodigiosin hydrochloride using flow cytometry with propidium iodide staining.

1. Cell Culture and Treatment

Cell Line: P388 (murine leukemia) or other suitable cancer cell line.

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100

U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at

the end of the experiment.

Treatment:

Prepare a stock solution of undecylprodigiosin hydrochloride in a suitable solvent (e.g.,

DMSO).

Treat cells with the desired concentrations of undecylprodigiosin hydrochloride (e.g.,

0.05 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
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2. Cell Harvesting and Fixation

Harvesting:

For adherent cells, wash with phosphate-buffered saline (PBS) and detach using trypsin-

EDTA.

For suspension cells, collect by centrifugation.

Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x

10^6 cells per sample).

Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5

minutes and discarding the supernatant.

Fixation:

Resuspend the cell pellet in 100 µL of PBS.

While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.

Incubate the cells for at least 30 minutes at 4°C for fixation. Samples can be stored in 70%

ethanol at -20°C for several weeks.

3. Propidium Iodide Staining

Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

Wash the cell pellet once with PBS.

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to

ensure that only DNA is stained. Incubate for 30 minutes at 37°C.

Staining: Add propidium iodide (PI) solution to a final concentration of 50 µg/mL. Propidium

iodide is a fluorescent intercalating agent that stains DNA.[3]

Incubation: Incubate the cells in the PI staining solution for at least 15-30 minutes at room

temperature in the dark.
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4. Flow Cytometry Analysis

Instrumentation: Use a flow cytometer equipped with a 488 nm laser for excitation.

Data Acquisition:

Set the primary gate on forward scatter (FSC) versus side scatter (SSC) to exclude debris

and cell aggregates.

Use a secondary gate on a pulse area versus pulse width dot plot to ensure analysis of

single cells.

Collect the fluorescence data from the PI signal, typically in the FL2 or FL3 channel.

Data Analysis:

Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo).

The software will fit Gaussian distribution curves to the G0/G1 and G2/M peaks and

calculate the percentage of cells in the S phase.

The sub-G0/G1 peak represents the apoptotic cell population with fragmented DNA.
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Caption: Experimental workflow for cell cycle analysis by flow cytometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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